(4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone
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Overview
Description
(4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone is a synthetic organic compound that features a piperidine ring substituted with a phenyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a pyrimidine precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling of Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and a pyrimidine ring, but with different substituents.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrimidine ring structure but differ in the fused heteroaromatic rings.
Uniqueness
(4-Phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone is unique due to its specific combination of a piperidine ring with a phenyl group and a pyrimidine ring with a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-phenylpiperidin-1-yl)-[2-(trifluoromethyl)pyrimidin-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)16-21-10-14(11-22-16)15(24)23-8-6-13(7-9-23)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRPSNWWOKXUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=C(N=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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